

How to improve the solubility of CA-074 Me in aqueous solutions.

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Compound of Interest

Compound Name: CA-074 Me

Cat. No.: B8075009

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Technical Support Center: CA-074 Me Solubility

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to improve the solubility of **CA-074 Me** in aqueous solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of **CA-074 Me**?

A1: **CA-074 Me** is a cell-permeable analog of CA-074 that acts as an irreversible inhibitor of intracellular cathepsin B.^[1] It is a white solid that is generally insoluble in water.^[2] Its solubility is much higher in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.^{[1][2][3]}

Q2: What are the reported solubility concentrations of **CA-074 Me** in common organic solvents?

A2: The reported solubility in commonly used laboratory solvents varies slightly between suppliers, but is generally in the following ranges:

- DMSO: 10 mg/mL to 79 mg/mL.^{[1][3]}
- Ethanol: ≥51.5 mg/mL (with ultrasonication) to 79 mg/mL.^{[2][3]}

For consistent results, it is recommended to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[3]

Q3: How can I prepare a stock solution of **CA-074 Me**?

A3: To prepare a stock solution, dissolve **CA-074 Me** in an appropriate organic solvent like DMSO or ethanol. For example, to make a 10 mM stock solution in DMSO, you would dissolve 3.975 mg of **CA-074 Me** (Molecular Weight: 397.5 g/mol) in 1 mL of DMSO.[2] To aid dissolution, you can warm the solution to 37°C for 10 minutes and/or use an ultrasonic bath.[2] [4] Stock solutions can typically be stored at -20°C for several months.[2][5]

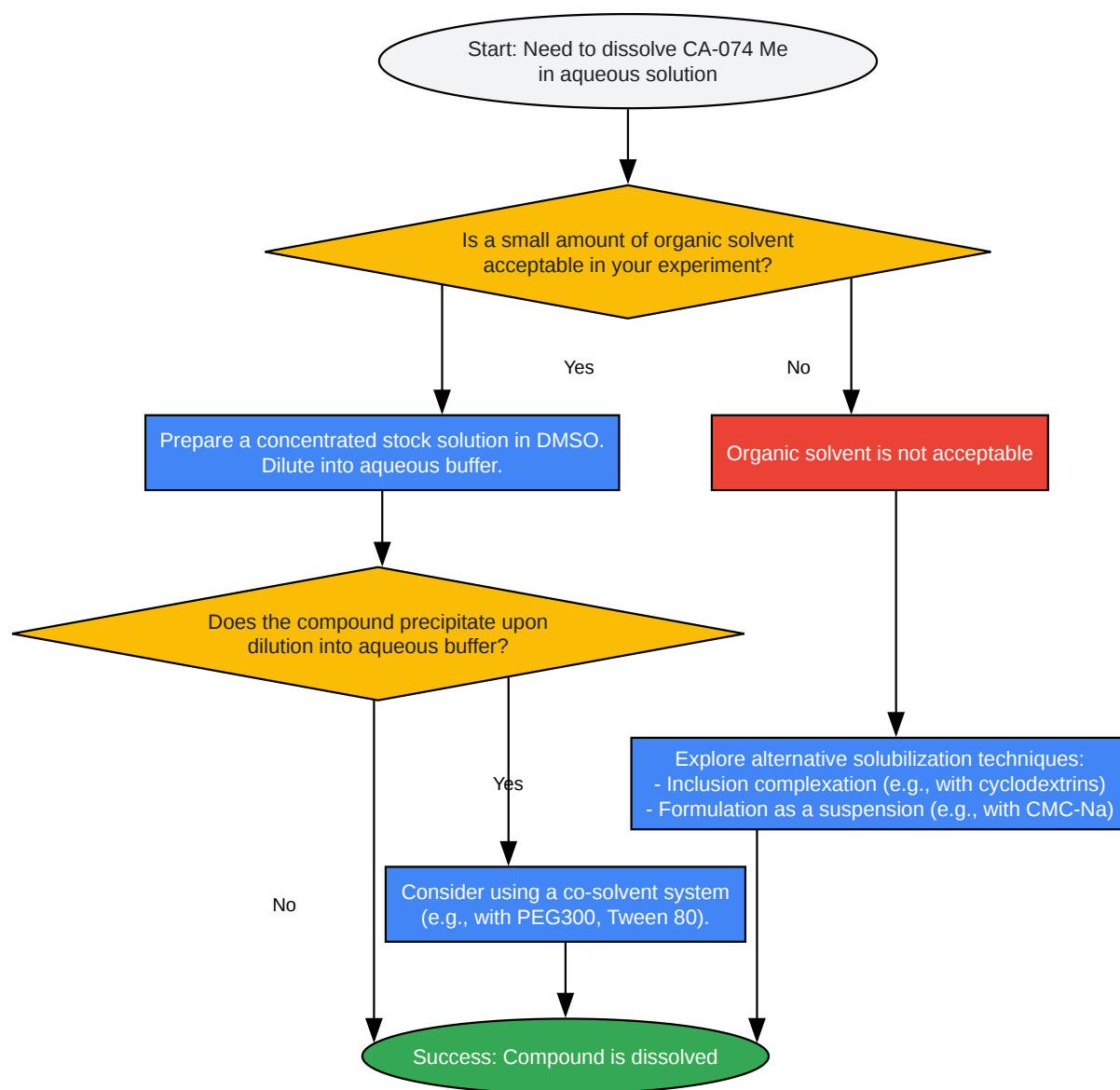
Q4: Can I use **CA-074 Me** directly in my aqueous cell culture medium?

A4: Due to its poor aqueous solubility, directly dissolving **CA-074 Me** in aqueous media is not recommended as it will likely precipitate. It is standard practice to first dissolve the compound in a water-miscible organic solvent, such as DMSO, to create a concentrated stock solution. This stock solution can then be diluted to the final working concentration in the aqueous experimental medium. The final concentration of the organic solvent should be kept low (typically $\leq 0.5\%$) to avoid affecting the biological system.[3][6]

Troubleshooting Guide: Improving Aqueous Solubility

If you are encountering precipitation or poor solubility of **CA-074 Me** in your aqueous experimental setup, consider the following troubleshooting steps.

Decision-Making Workflow for Solubilization



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Caption: Decision workflow for solubilizing **CA-074 Me**.

Quantitative Data on Solubility Enhancement Methods

Method	Vehicle Composition	Achievable Concentration of CA-074 Me	Application	Reference(s)
Organic Solvent Stock	DMSO	≥19.88 mg/mL	In vitro	[2]
Co-solvent System 1	5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH ₂ O	5 mg/mL (12.58 mM)	In vivo (Injection)	[3]
Co-solvent System 2	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥2.08 mg/mL (5.42 mM)	In vivo	[7][8]
Suspension	Carboxymethylcellulose sodium (CMC-Na) solution	≥5 mg/mL	In vivo (Oral)	[3]
Inclusion Complex	10% DMSO, 90% (20% SBE-β-CD in Saline)	≥2.08 mg/mL (5.42 mM)	In vivo	[7]

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution

Objective: To prepare a high-concentration stock solution of **CA-074 Me** for subsequent dilution in aqueous media.

Materials:

- **CA-074 Me** powder
- Anhydrous DMSO
- Vortex mixer

- Ultrasonic bath (optional)
- Warming device (e.g., water bath or incubator at 37°C)

Procedure:

- Weigh the desired amount of **CA-074 Me** powder in a sterile microcentrifuge tube.
- Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock, add 251.6 µL of DMSO to 1 mg of **CA-074 Me**).
- Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
- If the compound is not fully dissolved, warm the tube at 37°C for 10 minutes and vortex again.[\[2\]](#)
- For difficult-to-dissolve batches, sonicate the tube in an ultrasonic bath for a few minutes.[\[2\]](#)
[\[4\]](#)
- Once fully dissolved, the clear stock solution can be aliquoted and stored at -20°C.[\[2\]](#)[\[5\]](#)

Protocol 2: Preparation of a Co-solvent Formulation for In Vivo Use

Objective: To prepare a clear solution of **CA-074 Me** suitable for injection in animal models.

Materials:

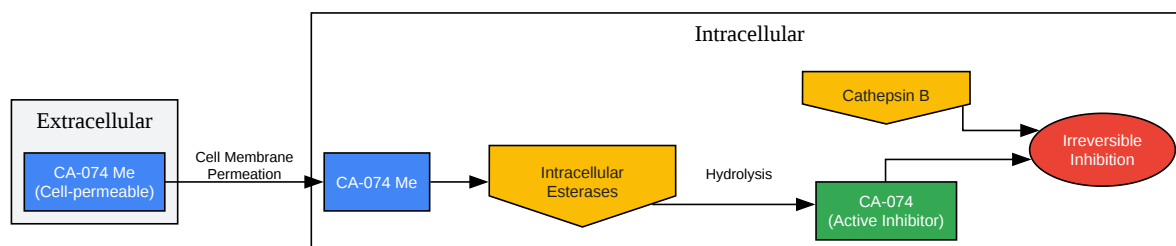
- 100 mg/mL **CA-074 Me** in DMSO stock solution
- PEG300
- Tween 80
- Sterile ddH₂O or saline
- Sterile tubes for mixing

Procedure (for 1 mL of a 5 mg/mL solution):

- In a sterile tube, add 400 μ L of PEG300.
- Add 50 μ L of the 100 mg/mL **CA-074 Me** stock solution in DMSO to the PEG300 and mix thoroughly until the solution is clear.
- Add 50 μ L of Tween 80 to the mixture and mix until clear.
- Add 500 μ L of sterile ddH₂O or saline to bring the final volume to 1 mL. Mix gently.
- The final solution should be clear and used immediately for optimal results.[3]

Signaling Pathway and Experimental Logic

The primary mechanism of action for **CA-074 Me** involves its intracellular conversion to the active inhibitor CA-074, which then irreversibly inhibits cathepsin B. This process is crucial for its biological effects.



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Caption: Intracellular activation of **CA-074 Me**.

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